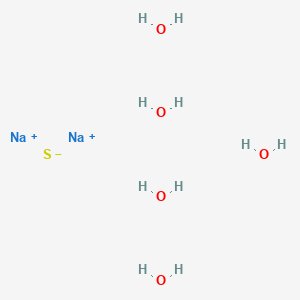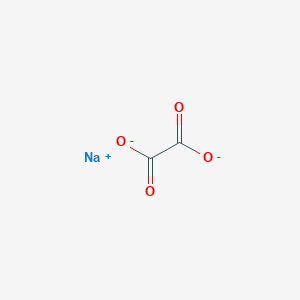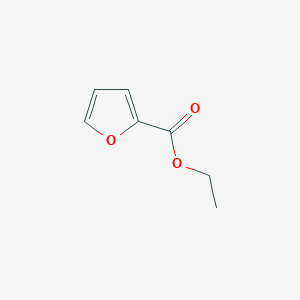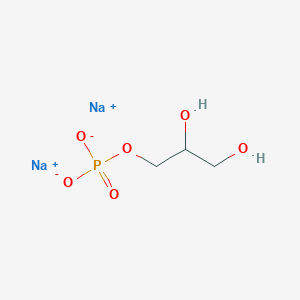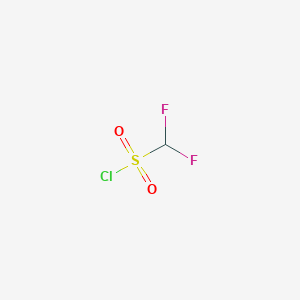
1,3-Dichloro-2,2-difluoropropane
Übersicht
Beschreibung
“1,3-Dichloro-2,2-difluoropropane” is a chemical compound with the molecular formula C3H4Cl2F2 . It has a molecular weight of 148.96 g/mol .
Molecular Structure Analysis
The molecular structure of “1,3-Dichloro-2,2-difluoropropane” consists of three carbon atoms, four hydrogen atoms, two chlorine atoms, and two fluorine atoms . The exact mass of the molecule is 147.96600 .
Wissenschaftliche Forschungsanwendungen
Fluorocarbocations in Chemical Reactions : Wielgat et al. (1985) examined the reaction of 1,3-dihalopropanes with sulphur tetrafluoride, leading to the formation of 1,3-dihalo-2,2-difluoropropanes. This study provided insights into the mechanisms involving fluorocarbonium ions, significant for understanding electrophilic substitution reactions and fluoroalkylation of benzene (Wielgat, Domagała, & Koliński, 1985).
Intermediate in Fluorination Processes : Boberg & Voss (1976) identified the 1,2,3-trichloropropenylium ion as an intermediate in the reaction of 1,2,3,3-tetrachloro-1-propene with SbF3 to form 1,2-dichloro-3,3-difluoro-1-propene, indicating its role in fluorination chemistry (Boberg & Voss, 1976).
Molecular Structure Analysis : Postmyr (1994) conducted a study on the molecular structures and conformational compositions of related compounds, providing valuable data for understanding the physical and chemical properties of such molecules (Postmyr, 1994).
Infrared and Raman Spectroscopy Studies : Powell et al. (1983) used infrared and Raman spectroscopy to analyze related dihalogenated compounds, contributing to the knowledge of their vibrational spectra and conformational behavior (Powell, Klaeboe, Saebo, & Crowder, 1983).
Environmental Impact of Related HCFCs : Tsai (2002) reviewed the environmental hazards and adsorption recovery of hydrochlorofluorocarbons (HCFCs), including compounds structurally related to 1,3-Dichloro-2,2-difluoropropane. This research is crucial for understanding the ecological implications of such chemicals (Tsai, 2002).
Surface Tension Measurements : Higashi, Shibata, & Okada (1997) measured the surface tensions of related fluoropropanes, contributing to the thermophysical property data essential for various industrial applications (Higashi, Shibata, & Okada, 1997).
NMR Spectroscopy of Halogenated Propanes : Marco & Gatti (1972) analyzed the NMR spectra of dihalogenated propanes, providing detailed insights into their molecular structure and conformational energy differences (Marco & Gatti, 1972).
Use in Chromatography : Isemura, Kakita, & Kawahara (2004) found that dichloropentafluoropropanes, structurally similar to 1,3-Dichloro-2,2-difluoropropane, are effective solvents for size exclusion chromatography, highlighting their utility in analytical chemistry (Isemura, Kakita, & Kawahara, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-dichloro-2,2-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2F2/c4-1-3(6,7)2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHYSKIMXVGQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445951 | |
| Record name | 1,3-DICHLORO-2,2-DIFLUOROPROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2,2-difluoropropane | |
CAS RN |
1112-36-3 | |
| Record name | 1,3-DICHLORO-2,2-DIFLUOROPROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



